molecular formula C20H14FN3O3S B2364357 3-fluoro-N-[2-(3-hydroxyquinoxalin-2-yl)phenyl]benzene-1-sulfonamide CAS No. 1795345-47-9

3-fluoro-N-[2-(3-hydroxyquinoxalin-2-yl)phenyl]benzene-1-sulfonamide

Cat. No.: B2364357
CAS No.: 1795345-47-9
M. Wt: 395.41
InChI Key: ARYUBGVDMZOLTL-UHFFFAOYSA-N
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Description

3-fluoro-N-[2-(3-hydroxyquinoxalin-2-yl)phenyl]benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound features a quinoxaline moiety, which is known for its diverse biological activities, and a sulfonamide group, which is commonly found in various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-[2-(3-hydroxyquinoxalin-2-yl)phenyl]benzene-1-sulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce dihydroquinoxaline derivatives .

Properties

IUPAC Name

3-fluoro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN3O3S/c21-13-6-5-7-14(12-13)28(26,27)24-16-9-2-1-8-15(16)19-20(25)23-18-11-4-3-10-17(18)22-19/h1-12,24H,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARYUBGVDMZOLTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3NC2=O)NS(=O)(=O)C4=CC=CC(=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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